4,6-Bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
4,6-Bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound characterized by the presence of trifluoromethyl groups at the 4 and 6 positions of the pyrazolo[3,4-b]pyridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by treatment with palladium on carbon (Pd/C) in the presence of ammonium formate . This method yields the desired compound in high purity and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions: 4,6-Bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
4,6-Bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications.
Medicine: It is investigated for its potential as a pharmaceutical intermediate and in drug discovery.
Industry: The compound finds applications in the production of agrochemicals and functional materials
Mechanism of Action
The mechanism of action of 4,6-Bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological targets. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2,3,5-Trifluoromethylpyridine: Another trifluoromethyl-substituted pyridine with similar chemical properties.
4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: A related compound used in photocatalysis and materials science.
Uniqueness: 4,6-Bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is unique due to its specific substitution pattern and the resulting chemical properties. The presence of two trifluoromethyl groups at the 4 and 6 positions imparts distinct electronic and steric effects, making it valuable for various applications .
Properties
Molecular Formula |
C8H3F6N3 |
---|---|
Molecular Weight |
255.12 g/mol |
IUPAC Name |
4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C8H3F6N3/c9-7(10,11)4-1-5(8(12,13)14)16-6-3(4)2-15-17-6/h1-2H,(H,15,16,17) |
InChI Key |
KOFSFUPXASGKKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(NN=C2)N=C1C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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